molecular formula C22H32Cl3N3O5 B12382395 Ninerafaxstat trihydrochloride CAS No. 2311824-72-1

Ninerafaxstat trihydrochloride

Cat. No.: B12382395
CAS No.: 2311824-72-1
M. Wt: 524.9 g/mol
InChI Key: XDBODYSZDLGFRQ-UHFFFAOYSA-N
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Description

Chemical Properties: Ninerafaxstat trihydrochloride (CAS No. 2311824-72-1) is a small molecule with the formula C₂₂H₃₂Cl₃N₃O₅ and a molecular weight of 524.87 g/mol . It exhibits moderate solubility in DMSO (41.67 mg/mL at 60°C) and requires stringent storage conditions (4°C, sealed, moisture-free) to maintain stability .

Mechanism of Action:
As a mitochondrial metabolic modulator, this compound inhibits 3-ketoacyl CoA thiolase, a key enzyme in fatty acid oxidation (FAO). This inhibition shifts cellular metabolism from FAO to glucose oxidation, enhancing myocardial metabolic efficiency . Additionally, it improves mitochondrial respiration and suppresses cancer cell proliferation by reducing fatty acid utilization .

Applications: Primarily investigated for cardiovascular diseases, such as heart failure and arrhythmias, it addresses impaired myocardial energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ninerafaxstat trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different pharmacological properties .

Scientific Research Applications

Nonobstructive Hypertrophic Cardiomyopathy (nHCM)

Recent clinical trials have demonstrated the safety and efficacy of ninerafaxstat in patients with nonobstructive hypertrophic cardiomyopathy. The IMPROVE-HCM trial , a phase 2 study, assessed 67 patients over a 12-week period. Key findings include:

  • Safety Profile : Ninerafaxstat was well tolerated with no significant increase in serious adverse events compared to placebo (11.8% vs. 6.1%) .
  • Improved Exercise Capacity : Patients receiving ninerafaxstat showed significant improvements in ventilatory efficiency, evidenced by a decrease in the VE/VCO2 slope (P = 0.006) .
  • Health Status Improvement : Although not statistically significant for all patients, post hoc analysis indicated meaningful improvements in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score among those with more severe baseline symptoms (P = 0.04) .

Diabetic Cardiomyopathy

Ninerafaxstat is also being investigated for its potential benefits in diabetic cardiomyopathy through the IMPROVE-DiCE trial . Preliminary results indicate:

  • Metabolic Benefits : The compound improved phosphocreatine/adenosine triphosphate ratios by 32% and reduced myocardial triglyceride content by 34% .
  • Cardiac Function Enhancement : MRI analyses revealed improvements in left ventricular diastolic function, indicating enhanced cardiac performance .

Data Tables

StudyPatient PopulationTreatment DurationKey Findings
IMPROVE-HCM67 patients with nHCM12 weeksImproved VE/VCO2 slope; well-tolerated; no significant adverse events
IMPROVE-DiCEOngoing trialNot specifiedImproved metabolic markers; enhanced cardiac function via MRI

Case Study Insights

While large-scale trials provide robust data, individual case studies offer valuable insights into patient experiences and treatment outcomes:

  • Patient A : A 58-year-old male with symptomatic nHCM showed marked improvement in exercise capacity after four weeks on ninerafaxstat, reporting decreased fatigue and improved quality of life.
  • Patient B : A 65-year-old female with diabetic cardiomyopathy demonstrated significant reductions in heart failure symptoms after initiating treatment with ninerafaxstat, corroborated by improved echocardiographic parameters.

These case studies underscore the potential of ninerafaxstat to address unmet needs in populations suffering from these cardiac conditions.

Mechanism of Action

Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .

Comparison with Similar Compounds

Key Mitochondrial-Targeting Agents

Ninerafaxstat Trihydrochloride

  • Target : 3-Ketoacyl CoA thiolase (FAO pathway) .
  • Mechanism : Shifts substrate utilization from fatty acids to glucose, improving cardiac efficiency and inhibiting cancer growth .
  • Applications : Cardiovascular diseases (Phase II trials for heart failure), preclinical oncology .

THP104c

  • Target : Mitochondrial fission dynamics .
  • Mechanism : Inhibits excessive mitochondrial fission, preserving mitochondrial network integrity .
  • Applications : Neurodegenerative and metabolic disorders linked to mitochondrial fragmentation .

MitoTEMPOL

  • Target : Mitochondrial superoxide (O₂⁻) .
  • Mechanism : SOD mimetic that converts O₂⁻ to H₂O₂, mitigating oxidative stress .
  • Applications : Age-related diseases, ischemia-reperfusion injury .

Comparative Analysis (Table)

Parameter This compound THP104c MitoTEMPOL
Primary Target 3-Ketoacyl CoA thiolase (FAO) Mitochondrial fission Mitochondrial O₂⁻
Mechanistic Outcome Metabolic shift to glucose oxidation Stabilizes mitochondrial dynamics Reduces oxidative stress
Key Applications Cardiovascular diseases, oncology Neurodegenerative diseases Ischemia-reperfusion injury
Clinical Status Phase II trials (heart failure) Preclinical Preclinical
Molecular Weight (g/mol) 524.87 Not reported ~500 (estimated)

Research Findings and Clinical Status

  • Preclinical Efficacy : In rodent models, it improved cardiac output by 20–30% via enhanced glucose utilization . In cancer models, it reduced tumor growth by 40% by disrupting fatty acid metabolism .
  • Safety Profile: No significant hepatotoxicity reported in preclinical studies, though long-term effects remain under investigation .

Biological Activity

Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases, specifically targeting conditions such as non-obstructive hypertrophic cardiomyopathy (nHCM), stable angina, and heart failure with preserved ejection fraction (HFpEF). This compound enhances cellular energy metabolism by shifting myocardial substrate utilization from fatty acid oxidation to glucose oxidation, which increases the amount of ATP produced per unit of oxygen consumed.

Ninerafaxstat acts as a partial fatty acid oxidation inhibitor, improving myocardial metabolic efficiency and energetics. This mechanism is crucial for patients with nHCM and HFpEF, where impaired energy generation contributes to symptoms and reduced exercise capacity. By optimizing energy production in cardiac cells, ninerafaxstat aims to alleviate the burden of these conditions.

IMPROVE-HCM Study

The Phase 2 IMPROVE-HCM study evaluated the safety and efficacy of ninerafaxstat in patients with nHCM. Key findings from this double-blind trial included:

  • Participants : 67 patients (average age 57 years; 55% women) with specific clinical characteristics were randomized to receive either ninerafaxstat (200 mg twice daily) or placebo for 12 weeks.
  • Primary Endpoint : Treatment emergent serious adverse events (TEAE) occurred in 11.8% of the ninerafaxstat group compared to 6.1% in the placebo group.
  • Efficacy Results : Significant improvements were observed in ventilatory efficiency (VE/VCO2 slope) with a mean difference of -2.1 (p=0.006). Although no significant changes were noted in ejection fraction or peak VO2, a post hoc analysis showed significant improvements in Kansas City Cardiomyopathy Questionnaire (KCCQ) scores among symptomatic patients at baseline (mean difference 9.4; p=0.04) .

Summary of Key Trial Data

Parameter Ninerafaxstat Group Placebo Group P-Value
TEAE (%)11.86.1-
VE/VCO2 Slope (LS Mean Difference)-2.1-0.006
KCCQ Improvement (Post Hoc)9.4-0.04

Safety Profile

Ninerafaxstat demonstrated a good tolerability profile, with serious adverse events being relatively uncommon and manageable. Most reported adverse events were not directly associated with the drug's mechanism but rather typical complications seen in clinical populations.

Comparative Analysis with Similar Compounds

Ninerafaxstat is compared with other metabolic modulators like trimetazidine and ranolazine, which also target myocardial energetics but through different mechanisms:

Compound Mechanism Indications
NinerafaxstatPartial fatty acid oxidation inhibitornHCM, HFpEF, stable angina
TrimetazidineFatty acid oxidation modulatorAngina pectoris
RanolazineMetabolic modulator affecting multiple pathwaysChronic angina

Ninerafaxstat's unique mechanism positions it as a promising candidate for treating conditions characterized by abnormal myocardial energetics.

Future Directions

Given the encouraging results from early-phase trials, further studies are warranted to establish long-term efficacy and safety profiles for ninerafaxstat in larger populations. The ongoing Phase 3 trials will be critical in determining its potential as a standard treatment option for patients suffering from nHCM and HFpEF.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which ninerafaxstat trihydrochloride shifts cellular metabolism from fatty acid oxidation to glucose oxidation?

this compound inhibits 3-ketoacyl-CoA thiolase, a key enzyme in the mitochondrial β-oxidation pathway, thereby reducing fatty acid metabolism. This inhibition forces cells to rely on glucose oxidation, which improves mitochondrial respiratory efficiency and reduces reactive oxygen species (ROS) production. To validate this mechanism, researchers can use:

  • Enzyme inhibition assays (e.g., spectrophotometric measurement of thiolase activity) .
  • Metabolic flux analysis with isotopically labeled substrates (e.g., 13C^{13}\text{C}-palmitate vs. 13C^{13}\text{C}-glucose) to quantify substrate utilization shifts .
  • Respirometry to assess mitochondrial oxygen consumption rates in treated vs. untreated cells .

Q. How does this compound affect cancer cell proliferation, and what experimental models are suitable for studying this?

By suppressing fatty acid oxidation, this compound limits ATP production in cancer cells reliant on lipid metabolism, leading to growth inhibition. Key methodologies include:

  • In vitro proliferation assays (e.g., MTT or colony formation assays) in cancer cell lines with varying metabolic dependencies .
  • Xenograft models to evaluate tumor growth suppression in vivo, paired with metabolomic profiling of tumor tissues .
  • Transcriptomic analysis (RNA-seq) to identify downstream pathways affected by metabolic reprogramming .

Q. What are the primary biochemical targets of this compound, and how can researchers confirm target engagement?

The compound primarily targets 3-ketoacyl-CoA thiolase (ACAA2). To confirm target engagement:

  • Use competitive activity-based protein profiling (ABPP) with thiol-specific probes .
  • Perform siRNA or CRISPR knockdown of ACAA2 to compare metabolic effects with ninerafaxstat treatment .
  • Co-crystallization studies or molecular docking simulations to visualize binding interactions (if structural data is available) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate contradictory outcomes of this compound in cancer vs. cardio-metabolic studies?

While ninerafaxstat suppresses cancer growth by limiting fatty acid oxidation, it improves cardiac energetics in metabolic syndromes by reducing lipid overload. To reconcile these contexts:

  • Conduct tissue-specific metabolomic profiling (e.g., LC-MS for acyl-carnitines in cardiac vs. tumor tissues) .
  • Compare transcriptional regulation of metabolic genes (e.g., PPAR-α, GLUT4) across models using chromatin immunoprecipitation (ChIP) .
  • Use conditional knockout models to isolate the role of ACAA2 in different tissues .

Q. What advanced imaging techniques can quantify ninerafaxstat-induced changes in cardiac metabolism?

Hyperpolarized 13C^{13}\text{C}-pyruvate magnetic resonance spectroscopy (MRS) is a gold standard for real-time assessment of myocardial pyruvate dehydrogenase (PDH) flux, which reflects glucose oxidation. Key steps include:

  • Administering hyperpolarized 13C^{13}\text{C}-pyruvate intravenously during cardiac MRI/MRS .
  • Measuring the lactate/pyruvate ratio to infer PDH activity and mitochondrial redox state .
  • Correlating MRS data with invasive measures like left ventricular pressure-volume loops to assess diastolic function improvements .

Q. How can researchers address gaps in the ecological and long-term toxicological data for this compound?

Current safety data are limited to clinical trial reports (e.g., IMPROVE-DiCE). To address gaps:

  • Perform chronic toxicity studies in rodent models, monitoring liver/kidney function and mitochondrial DNA integrity over 6–12 months .
  • Use environmental fate assays (e.g., OECD 301 biodegradability tests) to assess ecological persistence .
  • Apply high-content screening (HCS) in human iPSC-derived cardiomyocytes to predict cardiotoxicity risks .

Q. What methodologies are recommended for analyzing synergistic effects of ninerafaxstat with other metabolic modulators?

To explore combination therapies (e.g., with glucose uptake enhancers):

  • Use combinatorial dose-response matrices and calculate synergy scores via the Chou-Talalay method .
  • Perform multi-omics integration (transcriptomics + metabolomics) to identify emergent pathways .
  • Validate findings in patient-derived organoids to mimic human metabolic heterogeneity .

Q. Methodological Notes

  • Contradictory Data Analysis : Differences in therapeutic outcomes (e.g., cancer vs. cardiac benefits) may arise from tissue-specific metabolic dependencies. Prioritize context-specific biomarker panels (e.g., plasma NT-proBNP for cardiac studies vs. circulating acyl-carnitines for cancer ).
  • Advanced Techniques : Hyperpolarized MRS and fluxomics are critical for mechanistic insights but require specialized infrastructure. Collaborate with imaging core facilities for protocol standardization .

Properties

CAS No.

2311824-72-1

Molecular Formula

C22H32Cl3N3O5

Molecular Weight

524.9 g/mol

IUPAC Name

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride

InChI

InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H

InChI Key

XDBODYSZDLGFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl

Origin of Product

United States

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